Home > Products > Screening Compounds P102483 > (3S*,4R*)-1-(3-carboxybenzoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid
(3S*,4R*)-1-(3-carboxybenzoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid -

(3S*,4R*)-1-(3-carboxybenzoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Catalog Number: EVT-5643395
CAS Number:
Molecular Formula: C19H16FNO5
Molecular Weight: 357.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

(3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid

    Compound Description: (3S,4R)-1-tert-Butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid serves as a key intermediate in a practical asymmetric synthesis of N-tert-butyl disubstituted pyrrolidines. This synthesis utilizes a nitrile anion cyclization strategy. The compound itself demonstrates the successful incorporation of a substituted phenyl group at the 4-position of the pyrrolidine ring while maintaining chirality at the 3- and 4-positions.

(3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid

    Compound Description: (3S,4R)-3-Amino-4-(difluoromethyl)cyclopent-1-ene-1-carboxylic acid (compound 10b in the study) emerged as a highly selective and potent inhibitor of human ornithine aminotransferase (hOAT). This compound leverages a second-deprotonation strategy to achieve selectivity over γ-aminobutyric acid aminotransferase (GABA-AT). Mechanistic studies, including intact protein mass spectrometry and protein crystallography, confirm its irreversible tight-binding inhibition of hOAT.

5-(1', 4'-Dideoxy-1', 4'-imino-D-erythrosyl)-2-methyl-3-furoic acid derivatives

    Compound Description: This series of compounds, with variations in the ester or amide group at the 3-position of the furan ring, were synthesized and evaluated for their glycosidase inhibitory activities. Notably, derivative 3a, bearing a S-phenyl thioester group, exhibited good and selective inhibition of α-L-fucosidase, while derivative 4b, possessing an N-benzylcarboxamide group, emerged as a potent β-galactosidase inhibitor.

5-Substituted-6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acids

    Compound Description: This series of compounds, with variations in the substituent at the 5-position and the cycloalkylamino group at the 7-position, were synthesized and evaluated for their antibacterial activity both in vitro and in vivo. Compound 33 (BMY 43748), featuring a 5-methyl group and a (3S)-3-aminopyrrolidine substituent at the 7-position, displayed promising antibacterial activity.

(1R,4r)-4-((R)-3-((4-Fluorophenyl)sulfonyl)-3-(4-(perfluoropropan-2-yl)phenyl)pyrrolidine-1-carbonyl)cyclohexane-1-carboxylic acid (26)

    Compound Description: This compound is a potent and selective RORγt inverse agonist. It features a phenyl (3-phenylpyrrolidin-3-yl)sulfone core and was designed based on the binding conformation of a previously reported bicyclic sulfonamide. Key structural elements contributing to its high selectivity and potency include a polar amide at the N1-position of the pyrrolidine ring and a perfluoroisopropyl group at the para-position of the 3-phenyl group.

Properties

Product Name

(3S*,4R*)-1-(3-carboxybenzoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

IUPAC Name

(3S,4R)-1-(3-carboxybenzoyl)-4-(3-fluorophenyl)pyrrolidine-3-carboxylic acid

Molecular Formula

C19H16FNO5

Molecular Weight

357.3 g/mol

InChI

InChI=1S/C19H16FNO5/c20-14-6-2-3-11(8-14)15-9-21(10-16(15)19(25)26)17(22)12-4-1-5-13(7-12)18(23)24/h1-8,15-16H,9-10H2,(H,23,24)(H,25,26)/t15-,16+/m0/s1

InChI Key

SXRGYQYTHYWHHX-JKSUJKDBSA-N

SMILES

C1C(C(CN1C(=O)C2=CC(=CC=C2)C(=O)O)C(=O)O)C3=CC(=CC=C3)F

Canonical SMILES

C1C(C(CN1C(=O)C2=CC(=CC=C2)C(=O)O)C(=O)O)C3=CC(=CC=C3)F

Isomeric SMILES

C1[C@H]([C@@H](CN1C(=O)C2=CC(=CC=C2)C(=O)O)C(=O)O)C3=CC(=CC=C3)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.